1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime
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Overview
Description
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a hydroxycyclohexyl group attached to a phenylpropanone oxime structure, making it a versatile molecule in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s structurally similar to other oxime compounds, which are known to interact with their targets through hydrogen bonding and electrostatic interactions . The presence of the oxime group (N=O) could potentially form hydrogen bonds with amino acid residues in the target proteins, altering their function.
Biochemical Pathways
Oximes are often involved in redox reactions and can influence various metabolic pathways
Pharmacokinetics
The compound’s molecular structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Similar compounds have been shown to influence cellular signaling pathways and enzyme activity
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the stability of the oxime group could be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime typically involves the hydroxylamination of alkynes with hydroxylamine. A common procedure includes the use of 1-ethynylcyclohexanol, 2-methyl-1-propanol, and aqueous hydroxylamine. The reaction is carried out under reflux conditions in an oil bath at 125°C for 18 hours under an argon atmosphere. The resulting product is then purified through crystallization and filtration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted oximes, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Comparison with Similar Compounds
- 1-Hydroxycyclohexyl phenyl ketone
- Cyclohexanol
- Cyclohexanone oxime
Comparison: 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime stands out due to its unique combination of a hydroxycyclohexyl group and a phenylpropanone oxime structure. This combination imparts distinct chemical reactivity and stability, making it more versatile in various applications compared to its similar counterparts .
Properties
IUPAC Name |
1-[(E)-N-hydroxy-C-(2-phenylethyl)carbonimidoyl]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-15(11-5-2-6-12-15)14(16-18)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17-18H,2,5-6,9-12H2/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHJIXPWADGYMQ-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NO)CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/O)/CCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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